An In-depth Technical Guide to Tert-butyl 4-(4-aminophenyl)piperidine-1-carboxylate: Properties, Synthesis, and Applications in Drug Discovery
An In-depth Technical Guide to Tert-butyl 4-(4-aminophenyl)piperidine-1-carboxylate: Properties, Synthesis, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tert-butyl 4-(4-aminophenyl)piperidine-1-carboxylate is a key bifunctional molecule widely utilized in medicinal chemistry and drug development. Its structure, featuring a Boc-protected piperidine ring and a reactive aminophenyl group, makes it a valuable building block for the synthesis of complex molecules, most notably as a linker in Proteolysis Targeting Chimeras (PROTACs). This technical guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis and characterization, and an exploration of its application in targeted protein degradation, including a visualization of the PROTAC mechanism.
Chemical and Physical Properties
Tert-butyl 4-(4-aminophenyl)piperidine-1-carboxylate, with the CAS number 170011-57-1, is a solid at room temperature, typically appearing as a white to pale yellow powder.[1] Its chemical structure combines a lipophilic Boc-protected piperidine moiety with a nucleophilic aromatic amine, rendering it a versatile intermediate for various chemical transformations.
Table 1: Physicochemical Properties
| Property | Value | Reference(s) |
| CAS Number | 170011-57-1 | [2] |
| Molecular Formula | C₁₆H₂₄N₂O₂ | [2] |
| Molecular Weight | 276.37 g/mol | [2] |
| Appearance | White to pale yellow solid | [1] |
| Melting Point | 117-121 °C | |
| Boiling Point | 412.7 °C (predicted) | |
| Purity | >97.0% (HPLC) |
Table 2: Spectroscopic Data
| Spectroscopic Technique | Data |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.00 (d, J=8.4 Hz, 2H), 6.65 (d, J=8.4 Hz, 2H), 4.15 (br s, 2H), 3.65 (s, 2H), 2.78 (t, J=12.2 Hz, 2H), 2.50-2.40 (m, 1H), 1.80-1.70 (m, 2H), 1.55-1.45 (m, 2H), 1.47 (s, 9H) |
| ¹³C NMR (CDCl₃, 101 MHz) | δ 154.8, 144.8, 136.2, 127.8, 115.3, 79.4, 43.8, 42.8, 33.2, 28.5 |
| Mass Spectrometry (ESI) | m/z 277.2 [M+H]⁺ |
Experimental Protocols
Synthesis of Tert-butyl 4-(4-aminophenyl)piperidine-1-carboxylate
A common synthetic route involves the reduction of a nitro group to an amine. The following is a representative protocol.
Materials:
-
tert-butyl 4-(4-nitrophenyl)piperidine-1-carboxylate
-
Palladium on carbon (10% Pd/C)
-
Methanol
-
Hydrogen gas
-
Filtration apparatus (e.g., Celite)
-
Rotary evaporator
Procedure:
-
In a suitable reaction vessel, dissolve tert-butyl 4-(4-nitrophenyl)piperidine-1-carboxylate in methanol.
-
Carefully add 10% palladium on carbon catalyst to the solution.
-
Secure the reaction vessel to a hydrogenation apparatus.
-
Evacuate the vessel and purge with hydrogen gas (repeat three times).
-
Pressurize the vessel with hydrogen gas (typically to 50 psi) and stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas (e.g., nitrogen or argon).
-
Filter the reaction mixture through a pad of Celite to remove the palladium catalyst.
-
Wash the filter cake with methanol to ensure complete recovery of the product.
-
Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to yield the crude product.
-
The product can be further purified by recrystallization or column chromatography if necessary.
Characterization Protocols
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃).
-
Transfer the solution to a clean NMR tube.
Acquisition Parameters (¹H NMR):
-
Spectrometer: 400 MHz
-
Solvent: CDCl₃
-
Number of scans: 16
-
Relaxation delay: 1.0 s
-
Pulse width: 30°
Acquisition Parameters (¹³C NMR):
-
Spectrometer: 101 MHz
-
Solvent: CDCl₃
-
Number of scans: 1024
-
Relaxation delay: 2.0 s
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean.
-
Place a small amount of the solid sample directly onto the crystal.
-
Apply pressure using the ATR accessory to ensure good contact between the sample and the crystal.
Data Acquisition:
-
Scan range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of scans: 16
Sample Preparation (Electrospray Ionization - ESI):
-
Prepare a dilute solution of the sample in a suitable solvent such as methanol or acetonitrile.
-
Infuse the solution directly into the mass spectrometer or inject it via an LC system.
Instrumentation Parameters (ESI-Positive Mode):
-
Ionization mode: ESI+
-
Capillary voltage: 3.5 kV
-
Cone voltage: 30 V
-
Source temperature: 120 °C
-
Desolvation temperature: 350 °C
Applications in Drug Discovery: PROTAC Technology
Tert-butyl 4-(4-aminophenyl)piperidine-1-carboxylate is a crucial building block in the development of PROTACs. PROTACs are heterobifunctional molecules that induce the degradation of specific target proteins by hijacking the cell's ubiquitin-proteasome system.[3]
A PROTAC molecule consists of three components: a ligand that binds to the target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker that connects the two.[3] The piperidine-based structure of the title compound often serves as a rigid and synthetically tractable linker, providing optimal spatial orientation for the formation of a productive ternary complex between the target protein and the E3 ligase.[4]
PROTAC-Mediated Protein Degradation Pathway
The following diagram illustrates the general mechanism of action for a PROTAC.
Caption: PROTAC-mediated protein degradation pathway.
Experimental Workflow for PROTAC Development
The development and validation of a PROTAC involves a series of in vitro and cellular assays.
Caption: Experimental workflow for PROTAC development.
Conclusion
Tert-butyl 4-(4-aminophenyl)piperidine-1-carboxylate is a fundamentally important building block in modern drug discovery. Its well-defined chemical properties and versatile reactivity make it an ideal component for the synthesis of complex bioactive molecules. The detailed protocols provided in this guide for its synthesis and characterization offer a practical resource for researchers. Furthermore, its application as a linker in PROTAC technology highlights its significance in the development of novel therapeutics for targeted protein degradation. The continued exploration of this and similar molecular scaffolds will undoubtedly fuel further innovation in the field of medicinal chemistry.
